5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione
Overview
Description
“5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom, and an imidazolidine dione group, which is a type of imidazolidine, a five-membered ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, methyl 5-(2-chloropyridin-3-yl)pentanoates were prepared by condensation of 1,3-bis(silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. Unfortunately, without specific data, a detailed analysis cannot be provided .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. The chloropyridinyl group could potentially undergo nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloropyridinyl group could potentially make the compound more reactive .
Scientific Research Applications
Synthesis Methods
Several studies have explored the synthesis methods for compounds similar to 5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione. For example, Brahmachari et al. (2020) describe a water-mediated and catalyst-free method for synthesizing pharmaceutically interesting functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones, emphasizing the use of water as a reaction medium and the avoidance of toxic solvents (Brahmachari, Nayek, Karmakar, Nurjamal, Chandra, & Bhowmick, 2020).
Biological and Pharmacological Activities
Various studies have investigated the biological activities of compounds related to 5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione. Kim et al. (2004) evaluated a series of substituted pyridines and purines containing 2,4-thiazolidinedione for their hypoglycemic and hypolipidemic activities in diabetic mice (Kim, Ahn, Lee, Kang, Lee, Shin, Ahn, Hong, & Yoon, 2004). Similarly, Mohanty et al. (2015) synthesized 5-(aminomethylene)thiazolidine-2,4-diones and found that compounds bearing pyridine or piperazine moieties showed good antibacterial activity (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Structural and Chemical Properties
The structural and chemical properties of similar compounds have also been a focus of research. Witchard and Watson (2010) described the synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its analogues, emphasizing the potential for structural diversity in this class of compounds (Witchard & Watson, 2010). Additionally, Vlasov et al. (2022) synthesized and evaluated the antimicrobial activity of certain derivatives, highlighting their moderate activity against various bacterial strains (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).
Applications in Material Science
Some studies have extended the application of these compounds to material science. Yadav et al. (2015) investigated thiazolidinedione derivatives for corrosion inhibition in mild steel, demonstrating their efficacy in reducing corrosion rates (Yadav, Behera, Kumar, & Yadav, 2015).
Safety And Hazards
properties
IUPAC Name |
5-(2-chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-9(7(14)12-8(15)13-9)5-3-2-4-11-6(5)10/h2-4H,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMBHVGFDBODBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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